Methyl 4-methylpentanoate

Physicochemical Properties Formulation Science Analytical Chemistry

Methyl 4-methylpentanoate (CAS 2412-80-8), also known as methyl isocaproate or FEMA 2721, is a branched-chain fatty acid methyl ester with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol. It is characterized by its distinct organoleptic profile, described as fruity, sweet, with prominent notes of banana, pineapple, and a cheesy nuance.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 2412-80-8
Cat. No. B153156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methylpentanoate
CAS2412-80-8
Synonyms4-Methylpentanoic Acid Methyl Ester;  Methyl 4-Methylpentanoate;  Methyl 4-Methylvalerate;  Methyl Isocaproate;  Methyl Isohexanoate
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC(C)CCC(=O)OC
InChIInChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3
InChIKeyKBCOVKHULBZKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, most fixed oils;  insoluble in wate

Methyl 4-Methylpentanoate (CAS 2412-80-8): A Branched-Chain Fatty Acid Methyl Ester for Flavor, Fragrance, and Analytical Applications


Methyl 4-methylpentanoate (CAS 2412-80-8), also known as methyl isocaproate or FEMA 2721, is a branched-chain fatty acid methyl ester with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol [1]. It is characterized by its distinct organoleptic profile, described as fruity, sweet, with prominent notes of banana, pineapple, and a cheesy nuance [2]. The compound occurs naturally in pineapple (Ananas comosus) and is valued in the flavor and fragrance industry as a nature-identical ingredient [3].

The Procurement Risk of Substituting Methyl 4-Methylpentanoate with Unbranched or Differently Branched Ester Analogs


Generic substitution with structurally similar esters like methyl valerate (straight-chain C5), methyl hexanoate (straight-chain C6), or methyl 2-methylpentanoate (isomeric branch) is technically unsound. These compounds exhibit distinct physicochemical properties—including significantly different logP values, aqueous solubilities, and boiling points—that directly impact formulation behavior, volatility, and analytical method reliability . Critically, their organoleptic profiles diverge: methyl 4-methylpentanoate provides a unique combination of sweet, banana, pineapple, and cheesy notes not replicated by its analogs [1]. These differences, quantified in the evidence below, make one-to-one replacement impossible without compromising product quality, sensory consistency, or analytical traceability.

Quantitative Evidence for Selecting Methyl 4-Methylpentanoate Over Closest Structural Analogs


Differentiation in Physicochemical Properties: LogP, Aqueous Solubility, and Boiling Point

Methyl 4-methylpentanoate exhibits an intermediate lipophilicity (logP of 2.12) and moderate aqueous solubility (estimated 1070 mg/L) compared to its straight-chain and ethyl ester analogs . This positions it as a distinct entity for formulation and analytical separation. The branched 4-methyl structure lowers its boiling point relative to straight-chain methyl hexanoate, affecting its volatility profile .

Physicochemical Properties Formulation Science Analytical Chemistry Flavor Chemistry

Distinctive Flavor Profile for Targeted Sensory Applications in Food and Fragrance

The organoleptic profile of methyl 4-methylpentanoate is characterized by a specific combination of fruity, sweet, banana, pineapple, and cheesy notes [1]. This profile is distinct from its closest analogs, which exhibit different primary and secondary odor descriptors . This differentiation is critical for creating precise flavor and fragrance signatures where a cheesy nuance is desired alongside tropical fruit notes.

Sensory Science Flavor Chemistry Fragrance Development Organoleptic Analysis

Kovats Retention Index for Reliable Analytical Identification and Quality Control

In gas chromatography, the Kovats Retention Index (RI) provides a system-independent identifier for compound confirmation. Methyl 4-methylpentanoate has a reported RI of 1085 on a DB-1 (non-polar) column [1]. This value is distinct from the RIs of its isomers and analogs, enabling its unambiguous identification in complex mixtures such as natural product extracts or finished flavor formulations [2].

Analytical Chemistry Gas Chromatography Quality Control Flavor Authentication

Natural Occurrence as a Nature-Identical Flavoring Substance for Clean-Label Formulations

Methyl 4-methylpentanoate has been definitively identified as a naturally occurring volatile compound in pineapple (Ananas comosus L. Merr.) [1]. This natural occurrence confers 'nature-identical' status under many regulatory frameworks (e.g., EU and US flavor regulations), differentiating it from purely synthetic esters that lack a documented natural source [2].

Natural Flavorings Food Chemistry Clean Label Authenticity

Validated Application Scenarios for Methyl 4-Methylpentanoate Based on Quantitative Differentiation Evidence


Formulation of Authentic Pineapple and Tropical Fruit Flavors

Due to its natural occurrence in pineapple and its distinct organoleptic profile featuring banana, pineapple, and a unique cheesy nuance [1], methyl 4-methylpentanoate is the preferred choice for flavorists aiming to reconstruct authentic, complex pineapple flavor profiles. Its 'nature-identical' status supports clean-label product development, a critical factor for modern food and beverage manufacturers.

Analytical Standard for Quality Control and Flavor Authentication

The compound's well-defined physicochemical properties (logP 2.12, BP 139-140 °C) and specific Kovats Retention Index (1085 on DB-1) [1] make it an ideal analytical standard. QC/QA laboratories can reliably use these parameters to identify and quantify methyl 4-methylpentanoate in complex matrices, authenticate natural flavor extracts, and ensure batch-to-batch consistency in finished products, where misidentification with isomeric esters like methyl hexanoate could lead to erroneous results.

Fragrance Development for Specialty and Fine Fragrances

The unique combination of fruity, sweet, and cheesy notes sets methyl 4-methylpentanoate apart from simpler fruity esters like methyl valerate . This complexity makes it a valuable component for perfumers creating nuanced fragrance accords, particularly for tropical, gourmand, or cheese-themed compositions. Its intermediate lipophilicity (logP 2.12) also influences its evaporation profile and substantivity on various substrates [1].

Solvent and Synthetic Intermediate in Organic Chemistry

With a moderate boiling point (139-140 °C) and a density of 0.888 g/mL , methyl 4-methylpentanoate can serve as a specialty solvent or a reactive intermediate. Its branched structure and specific reactivity profile differentiate it from linear esters like methyl hexanoate in esterification, transesterification, or hydrolysis reactions [1]. This makes it a targeted choice for researchers requiring a specific steric and electronic environment in their synthetic pathway.

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